REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[C:10](=O)(O)[O-:11].[Na+].C(Cl)(Cl)=O>C(Cl)Cl.C1(C)C=CC=CC=1>[N:7]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][CH:4]=1)=[C:10]=[O:11] |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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CC1=CC=C(CN)C=C1
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the organic layer removed
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Type
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EXTRACTION
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Details
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the aqueous layer back-extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)CC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |